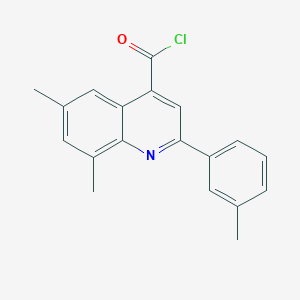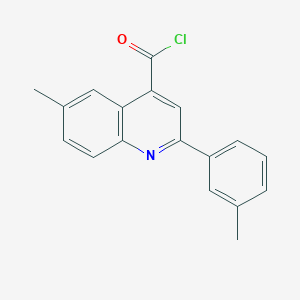![molecular formula C16H29NO4 B1452794 Éthyl ester de l’acide (2S)-2-[[(tert-butoxy)carbonyl]amino]-8-nonénoïque CAS No. 881683-81-4](/img/structure/B1452794.png)
Éthyl ester de l’acide (2S)-2-[[(tert-butoxy)carbonyl]amino]-8-nonénoïque
Vue d'ensemble
Description
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound also features a nonenoic acid ethyl ester moiety, which contributes to its unique chemical properties.
Applications De Recherche Scientifique
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl group. This is followed by esterification of the carboxylic acid group with ethanol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester may involve large-scale batch reactions using automated reactors. The process would include the protection of the amino group, followed by esterification under controlled conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines or other substituted derivatives.
Mécanisme D'action
The mechanism of action of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid methyl ester
- (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid isopropyl ester
- (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid benzyl ester
Uniqueness
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and overall chemical behavior. The ethyl ester moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and biochemical research .
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-6-8-9-10-11-12-13(14(18)20-7-2)17-15(19)21-16(3,4)5/h6,13H,1,7-12H2,2-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVBWAIDBESKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694687 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]non-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881683-81-4 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]non-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)


![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)





